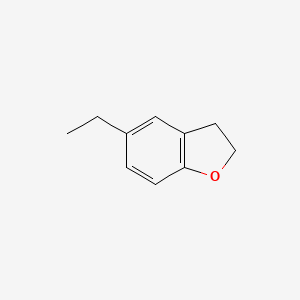

5-Ethyl-2,3-dihydrobenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

5-ethyl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C10H12O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

LSKDTMHEUJNXPC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydrobenzofuran and Its Derivatives

Classical and Modern Synthetic Routes to the 2,3-Dihydrobenzofuran (B1216630) Ring System

The synthesis of 2,3-dihydrobenzofurans can be broadly categorized into several key strategies, including cyclization reactions, alkylation and arylation, and rearrangement reactions. These approaches offer access to a diverse range of substituted dihydrobenzofurans, often with high levels of stereocontrol.

Cyclization reactions represent a cornerstone in the synthesis of the 2,3-dihydrobenzofuran core. These methods typically involve the formation of the crucial C-O bond to close the five-membered ring.

Intramolecular cyclization is a powerful strategy for the synthesis of 2,3-dihydrobenzofurans, often proceeding with high efficiency. A notable chemoenzymatic approach combines a lipase-mediated kinetic resolution of 1-aryl-2-propanols or bioreduction of the corresponding ketones, followed by an intramolecular cyclization to yield enantiopure 2,3-dihydrobenzofurans. acs.org For instance, the cleavage of a benzyl (B1604629) group via palladium-catalyzed hydrogenation can be followed by an intramolecular cyclization under Mitsunobu conditions, utilizing triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD), to afford the desired dihydrobenzofuran. acs.org

Another modern approach involves a visible-light-mediated, metal-free intramolecular radical cyclization. rsc.org This method utilizes tris(trimethylsilyl)silane (B43935) to promote the reductive cyclization of N-allyl-2-haloanilines or oxygen-containing substrates to furnish functionalized indolines and 2,3-dihydrobenzofurans, respectively. rsc.org This strategy is advantageous due to its mild reaction conditions and avoidance of transition metals. rsc.org

| Starting Material Type | Key Reagents/Conditions | Product | Reference |

| 1-Aryl-2-propanols | Lipase, Pd/C, H₂, PPh₃, DIAD | Enantiopure 2,3-dihydrobenzofurans | acs.org |

| Oxygen-containing substrates with an allyl group | Tris(trimethylsilyl)silane, visible light | Substituted 2,3-dihydrobenzofurans | rsc.org |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. An efficient organocatalytic asymmetric cascade pathway for the construction of trans-2,3-dihydrobenzofurans has been developed. researchgate.net This reaction proceeds through a Michael addition followed by an oxa-substitution, employing in-situ generated pyridinium (B92312) ylide and ortho-hydroxy chalcone (B49325) derivatives in the presence of a chiral thiourea (B124793) catalyst. researchgate.net

Phosphine-catalyzed domino reactions also provide a highly stereoselective route to trans-2,3-dihydrobenzofurans. acs.org In this methodology, salicyl N-thiophosphinyl imines react with allylic carbonates, where the allylic carbonate serves as a 1,1-dipolar synthon. acs.org This approach leads to the construction of highly substituted trans-2,3-dihydrobenzofuran skeletons with high diastereoselectivity. acs.org

| Reactants | Catalyst/Reagents | Key Transformation | Product | Reference |

| ortho-Hydroxy chalcone derivatives and pyridinium ylide precursors | Chiral thiourea | Asymmetric cascade Michael addition/oxa-substitution | trans-2,3-Dihydrobenzofurans | researchgate.net |

| Salicyl N-thiophosphinyl imines and allylic carbonates | Phosphine | Domino reaction | trans-2,3-Dihydrobenzofurans | acs.org |

Palladium catalysis has been extensively utilized in the synthesis of 2,3-dihydrobenzofurans due to its versatility and functional group tolerance. One such method is the palladium-catalyzed carboalkoxylation of 2-allylphenols. nih.gov This reaction couples 2-allylphenol (B1664045) derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivities. nih.gov The catalytic cycle is believed to involve oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene coordination, deprotonation of the phenol, anti-oxypalladation, and reductive elimination to afford the product. nih.gov

A novel palladium-catalyzed cascade cyclization of alkenyl ethers with alkynyl oxime ethers has also been developed for the construction of 2-isoxazolyl-2,3-dihydrobenzofurans. rsc.org This strategy features excellent regio- and chemoselectivity and good functional group tolerance. rsc.org The proposed mechanism involves an intramolecular Heck coupling as a key step. rsc.org

| Substrates | Catalyst System | Reaction Type | Product | Reference |

| 2-Allylphenol derivatives and aryl triflates | Pd(0)/CPhos | Carboalkoxylation | Functionalized 2,3-dihydrobenzofurans | nih.gov |

| Alkenyl ethers and alkynyl oxime ethers | Pd(OAc)₂, CuCl₂ | Cascade cyclization | 2-Isoxazolyl-2,3-dihydrobenzofurans | rsc.org |

Direct alkylation and arylation of the 2,3-dihydrobenzofuran ring system or its precursors provide another avenue for derivatization. While direct C-H functionalization of the dihydrobenzofuran ring is an active area of research, classical approaches often involve the synthesis of substituted precursors that are then cyclized.

For instance, a palladium-catalyzed α-arylation of aryloxyketones has been developed for the synthesis of 2,3-disubstituted benzofurans, which can be subsequently reduced to the corresponding dihydrobenzofurans. elsevierpure.com This method involves the coupling of an aryloxyketone with an aryl halide, followed by cyclodehydration.

Rearrangement reactions can also be employed in the synthesis of dihydrobenzofuranone scaffolds, which are valuable precursors to dihydrobenzofurans. While specific rearrangement reactions leading directly to 5-Ethyl-2,3-dihydrobenzofuran are not prominently detailed in the provided context, the synthesis of substituted benzofuranones is a related and important strategy. For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can lead to the regioselective preparation of benzofuranones with programmable substitution patterns. oregonstate.edu These benzofuranones can then be further transformed into substituted benzofurans and subsequently to dihydrobenzofurans.

Cyclization Reactions for Dihydrobenzofuran Formation

Targeted Synthesis of Ethyl-Substituted 2,3-Dihydrobenzofurans

The introduction of an ethyl group at a specific position on the 2,3-dihydrobenzofuran scaffold requires carefully designed synthetic strategies to ensure high regioselectivity.

Approaches for Regioselective Ethyl Group Introduction

A primary and effective method for the regioselective synthesis of this compound involves a two-step process: Friedel-Crafts acylation followed by reduction.

The initial step is the Friedel-Crafts acylation of 2,3-dihydrobenzofuran. This reaction, when carried out with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride, preferentially directs the acetyl group to the 5-position of the dihydrobenzofuran ring. This selectivity is governed by the electronic properties and steric factors of the substrate. The reaction typically proceeds by adding anhydrous aluminum chloride to a solution of 2,3-dihydrobenzofuran in a suitable solvent like carbon disulfide, followed by the slow addition of acetic anhydride at reflux temperature. This process yields 5-acetyl-2,3-dihydrobenzofuran as the major product. prepchem.com

The subsequent step involves the reduction of the acetyl group to an ethyl group. Standard reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can be employed for this transformation. For instance, the Wolff-Kishner reduction, which involves heating the acetyl derivative with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol, effectively removes the carbonyl group to yield the desired this compound.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | 2,3-dihydrobenzofuran, Acetic anhydride, Anhydrous aluminum chloride, Carbon disulfide, Reflux | 5-acetyl-2,3-dihydrobenzofuran |

| 2 | Wolff-Kishner Reduction | 5-acetyl-2,3-dihydrobenzofuran, Hydrazine hydrate, Potassium hydroxide, Ethylene glycol, Heat | This compound |

Stereoselective and Enantioselective Synthetic Protocols for 2,3-Dihydrobenzofuran Derivatives

The development of stereoselective and enantioselective methods for the synthesis of 2,3-dihydrobenzofuran derivatives is of great importance due to the potential for creating chiral molecules with specific biological activities.

Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of enantioenriched 2,3-dihydrobenzofuran derivatives. One notable application is in the asymmetric [3+2] cycloaddition of quinones with enecarbamates. This method provides access to 3-amino-2,3-dihydrobenzofurans with high yields and excellent enantioselectivities. The chiral phosphoric acid catalyst orchestrates the approach of the reactants, leading to the preferential formation of one enantiomer.

Furthermore, an asymmetric tandem oxidative cycloaddition protocol has been developed, starting from hydroquinones. In this one-pot reaction, an oxidizing agent like phenyliodine(III) diacetate is used in conjunction with a chiral phosphoric acid to generate the quinone in situ, which then undergoes the asymmetric cycloaddition. This approach streamlines the synthetic process and provides access to valuable chiral building blocks.

Green Chemistry Approaches in Dihydrobenzofuran Synthesis

In line with the principles of sustainable chemistry, several environmentally friendly methods have been developed for the synthesis of 2,3-dihydrobenzofuran derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Ultrasound-Promoted Synthesis of Dihydrobenzofuran Derivatives

The use of ultrasonic irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. An example of this is the ultrasound-promoted synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone derivatives.

In this method, 2,3-dihydrobenzofuran-5-carbaldehyde is reacted with various aromatic ketones in the presence of a base, such as sodium hydroxide, in ethanol. The reaction mixture is subjected to ultrasonic irradiation at room temperature. This clean and efficient method provides the desired chalcone derivatives in good to excellent yields. nih.govuq.edu.aunih.govnih.gov This approach highlights the potential of ultrasound as an energy-efficient tool in the synthesis of complex organic molecules.

Visible Light-Mediated Synthesis of Chalcogen-Containing 2,3-Dihydrobenzofuran Derivatives

Visible light-mediated photoredox catalysis has gained prominence as a green and powerful tool in organic synthesis. This approach utilizes light as a renewable energy source to drive chemical reactions under mild conditions. A notable application is the synthesis of chalcogen-containing 2,3-dihydrobenzofuran derivatives.

This method involves the intramolecular oxychalcogenation of 2-allylphenol derivatives with various dichalcogenides. The reaction is promoted by a simple I₂/SnCl₂ system and irradiated with blue LEDs. This sustainable approach avoids the need for photocatalysts and harsh reaction conditions, offering a practical and environmentally friendly route to a range of functionalized 2,3-dihydrobenzofurans with good to excellent yields. researchgate.net

One-Pot Synthetic Procedures for Functionalized 2,3-Dihydrobenzofurans

The development of one-pot synthetic procedures for the construction of functionalized 2,3-dihydrobenzofuran scaffolds has garnered significant attention in organic synthesis. These methods offer advantages in terms of operational simplicity, time and resource efficiency, and the ability to generate molecular complexity from simple starting materials in a single synthetic operation. Various catalytic and non-catalytic strategies have been devised to achieve the synthesis of these important heterocyclic motifs. This section will detail some of the notable one-pot methodologies for the preparation of functionalized 2,3-dihydrobenzofurans.

A variety of one-pot procedures have been developed that utilize different starting materials and catalytic systems. These methods often involve a cascade of reactions, such as annulation, cyclization, and functionalization, to build the dihydrobenzofuran core and introduce substituents in a controlled manner.

One such approach involves a [4+1] annulation reaction of ortho-substituted para-quinone methides with bromonitromethane (B42901). rsc.org This method proceeds under mild, metal-free conditions to afford functionalized 2,3-dihydrobenzofurans. The reaction is initiated by the conjugate addition of bromonitromethane to the para-quinone methide, followed by an intramolecular cyclization. Subsequent oxidation and elimination steps lead to the final product. This methodology is tolerant of a range of functional groups. rsc.org

Another significant one-pot strategy is the rhodium-catalyzed intramolecular C-H insertion reaction. This method utilizes α-imino rhodium carbenes, generated from N-sulfonyl-1,2,3-triazoles, to construct the 2,3-dihydrobenzofuran ring system. This process allows for the synthesis of various 2,3-disubstituted dihydrobenzofuran derivatives in good to excellent yields.

Furthermore, a photoinduced cascade reaction of 2-allylphenol derivatives represents a modern approach to the synthesis of 2,3-dihydrobenzofurans. nih.gov This light-driven protocol operates under mild conditions and is initiated by the photochemical activity of in situ generated allyl-functionalized phenolate (B1203915) anions. The reaction proceeds rapidly, yielding a diverse range of functionalized products. nih.gov

While a specific one-pot synthesis of this compound is not explicitly detailed in the surveyed literature, the existing methodologies for 5-substituted derivatives suggest a plausible synthetic route. For instance, a one-pot oxidation/cyclization reaction of a para-aminophenol derivative bearing an ethyl group at the 4-position could potentially yield the desired product.

The following tables summarize the findings from various research articles on the one-pot synthesis of functionalized 2,3-dihydrobenzofurans, showcasing the diversity of substrates, catalysts, and reaction conditions employed.

Table 1: One-Pot Synthesis of 2,3-Dihydrobenzofurans via [4+1] Annulation

| Entry | para-Quinone Methide Substrate | Reagent | Conditions | Product | Yield (%) |

| 1 | 2-(hydroxymethyl)phenol derivative | Bromonitromethane | Base, Solvent, rt | Functionalized 2,3-dihydrobenzofuran | Moderate to Good |

| 2 | 2-(1-hydroxyethyl)phenol derivative | Bromonitromethane | Base, Solvent, rt | Functionalized 2,3-dihydrobenzofuran | Moderate to Good |

Table 2: Rhodium-Catalyzed One-Pot Synthesis of 2,3-Disubstituted Dihydrobenzofurans

| Entry | N-sulfonyl-1,2,3-triazole Substrate | Catalyst | Solvent | Product | Yield (%) |

| 1 | Substituted N-sulfonyl-1,2,3-triazole | Rh₂(OAc)₄ | Dichloromethane | 2,3-disubstituted dihydrobenzofuran | Good to Excellent |

| 2 | Variously substituted N-sulfonyl-1,2,3-triazole | Rh₂(esp)₂ | Dichloromethane | 2,3-disubstituted dihydrobenzofuran | Good to Excellent |

Table 3: Photoinduced One-Pot Synthesis of 2,3-Dihydrobenzofurans

| Entry | 2-Allylphenol Derivative | Reagent | Conditions | Product | Yield (%) |

| 1 | 2-allylphenol | Phenylsulfonyl bromide | Visible light, Base, Solvent | 2-(2-(phenylsulfonyl)ethyl)-2,3-dihydrobenzofuran | 49 |

| 2 | 4-acetyl-2-allylphenol | (4-chlorophenyl)sulfonyl bromide | Visible light, Base, Solvent | 1-(2-(2-((4-chlorophenyl)sulfonyl)ethyl)-2,3-dihydrobenzofuran-5-yl)ethan-1-one | 49 |

| 3 | 2-allyl-4-formylphenol | Methylsulfonyl bromide | Visible light, Base, Solvent | 2-(2-(methylsulfonyl)ethyl)-2,3-dihydrobenzofuran-5-carbaldehyde | 29 |

Chemical Reactivity and Derivatization Studies of 2,3 Dihydrobenzofuran Scaffolds

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran (B130515) Ring

The aromatic ring of 5-Ethyl-2,3-dihydrobenzofuran is susceptible to electrophilic aromatic substitution (EAS) reactions. The position of substitution is dictated by the directing effects of the existing substituents: the dihydrofuran ring and the ethyl group. The oxygen atom of the dihydrofuran ring, through its lone pair of electrons, acts as an activating, ortho-, para-director. Similarly, the ethyl group at the 5-position is an activating, ortho-, para-directing group due to hyperconjugation and weak inductive effects. libretexts.orgchemistrytalk.orgwikipedia.orglibretexts.org

In the case of this compound, the directing effects of the ether oxygen and the ethyl group are synergistic. The ether oxygen strongly activates the ortho- (position 7) and para- (position 5) positions. The ethyl group at position 5 further activates its ortho- (positions 4 and 6) and para- (position 2, which is part of the dihydrofuran ring and thus not susceptible to EAS) positions. The confluence of these activating effects suggests that electrophilic attack will preferentially occur at positions 4, 6, and 7. The precise regioselectivity will be influenced by steric hindrance and the specific reaction conditions. For instance, in Friedel-Crafts acylation, the bulkier acylating agent may favor substitution at the less sterically hindered positions. wikipedia.orgyoutube.comsigmaaldrich.comnih.gov

While the benzene (B151609) ring is electron-rich and thus reactive towards electrophiles, nucleophilic aromatic substitution on the unsubstituted benzofuran ring is generally unfavorable unless activated by strong electron-withdrawing groups, which are absent in this compound.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Group Effects | Predicted Reactivity |

| 4 | Ortho to Ethyl group | Activated |

| 6 | Ortho to Ethyl group, Meta to Ether Oxygen | Activated |

| 7 | Ortho to Ether Oxygen, Meta to Ethyl group | Strongly Activated |

Oxidation and Reduction Pathways of 2,3-Dihydrobenzofuran (B1216630) Derivatives

The 2,3-dihydrobenzofuran scaffold can undergo both oxidation and reduction reactions, targeting either the dihydrofuran ring or the aromatic system, depending on the reagents and conditions employed.

Oxidation of the dihydrofuran ring can lead to various products. For instance, oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can yield a mixture of the corresponding benzofuran and 2,3-dihydrobenzofuran derivatives, indicating that the dihydroaromatic system can be sensitive to dehydrogenation under certain oxidative conditions. rsc.org The benzylic C-H bonds at the 2- and 3-positions of the dihydrofuran ring are potential sites for oxidative functionalization.

Reduction of the 2,3-dihydrobenzofuran system can also be achieved. Catalytic hydrogenation can reduce the aromatic ring, leading to the corresponding hexahydrobenzofuran derivative. The dihydrofuran ring itself is generally resistant to reduction under standard hydrogenation conditions. However, under more forcing conditions or with specific reducing agents, cleavage of the C-O bonds in the dihydrofuran ring can occur.

Formation of Complex Molecular Architectures Utilizing 2,3-Dihydrobenzofuran as a Building Block

The functionalized 2,3-dihydrobenzofuran scaffold serves as a valuable starting material for the synthesis of more complex molecular architectures, including chalcones and fused ring systems.

Synthesis of Chalcone (B49325) Derivatives Appended with 2,3-Dihydrobenzofuran Moieties

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are important synthetic intermediates and possess a wide range of biological activities. Chalcone derivatives incorporating the 2,3-dihydrobenzofuran moiety can be synthesized via the Claisen-Schmidt condensation. scielo.org.zaresearchgate.netnih.govresearchgate.netekb.eg This reaction typically involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde.

In the context of this compound, a key intermediate for chalcone synthesis would be this compound-7-carbaldehyde. This aldehyde can be prepared from this compound through a formylation reaction, such as the Vilsmeier-Haack reaction. Subsequent condensation of this aldehyde with various acetophenones would yield a library of chalcones bearing the this compound scaffold.

Table 2: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

| 2,3-Dihydrobenzofuran Aldehyde | Acetophenone Derivative | Base | Product |

| This compound-7-carbaldehyde | Acetophenone | NaOH or KOH | (E)-1-phenyl-3-(this compound-7-yl)prop-2-en-1-one |

| This compound-7-carbaldehyde | 4-Methoxyacetophenone | NaOH or KOH | (E)-3-(this compound-7-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| This compound-7-carbaldehyde | 4-Chloroacetophenone | NaOH or KOH | (E)-1-(4-chlorophenyl)-3-(this compound-7-yl)prop-2-en-1-one |

Derivatization for Bridged and Fused Ring Systems

The 2,3-dihydrobenzofuran nucleus can be elaborated into more complex bridged and fused ring systems. Various synthetic strategies can be employed to construct additional rings onto the existing scaffold. For example, intramolecular cyclization reactions can be designed to form new rings. organic-chemistry.orgnih.govorganic-chemistry.org Functional groups introduced onto the this compound core through reactions described in section 3.1 can serve as handles for subsequent annulation reactions.

For instance, a Friedel-Crafts acylation followed by a sequence of reactions to introduce a suitable chain could lead to an intramolecular cyclization to form a fused polycyclic system. The specific nature of the fused ring would depend on the length and functionality of the appended chain.

Investigating the Influence of Ethyl Substitution on Reaction Selectivity and Yield

As an electron-donating group, the ethyl substituent activates the aromatic ring towards electrophilic attack, thereby potentially increasing the rate of reaction compared to the unsubstituted 2,3-dihydrobenzofuran. libretexts.orgchemistrytalk.org This activating effect, in concert with the activating effect of the ether oxygen, can lead to higher yields in electrophilic substitution reactions, provided that steric hindrance does not become a limiting factor.

The directing effect of the ethyl group will play a crucial role in determining the regiochemical outcome of electrophilic substitutions. As an ortho-, para-director, it will favor substitution at positions 4 and 6. The interplay between this directing effect and that of the ether oxygen (directing to positions 5 and 7) will ultimately determine the major isomeric product(s). In many cases, a mixture of isomers is expected, with the ratio depending on the specific electrophile and reaction conditions. The steric bulk of the ethyl group, although modest, may disfavor substitution at the adjacent position 4 to some extent, potentially leading to a preference for substitution at position 6 or 7.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Band Assignments

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's constituent bonds. horiba.com Although specific experimental spectra for 5-Ethyl-2,3-dihydrobenzofuran are not published, its expected vibrational bands can be predicted based on its functional groups: a 1,2,4-trisubstituted benzene (B151609) ring, a dihydrofuran ring (a cyclic ether), and an ethyl group.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations. Key predicted absorption bands for this compound would include:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: The ethyl and dihydrofuran moieties would exhibit C-H stretching bands from the CH₃ and CH₂ groups in the 3000–2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretch: Stretching vibrations within the benzene ring typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz

C-O Stretch (Ether): The C-O-C stretching of the dihydrofuran ring is a key indicator and is expected to produce a strong absorption band in the 1300-1000 cm⁻¹ range, with phenyl alkyl ethers often showing a prominent band around 1250 cm⁻¹. pressbooks.pub

C-H Bending: Aliphatic C-H bending (scissoring, rocking) vibrations would occur in the 1470-1370 cm⁻¹ range. Out-of-plane bending of the aromatic C-H bonds, which is indicative of the substitution pattern, would be expected in the 900-675 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique that measures scattered light. youtube.com It is particularly sensitive to non-polar bonds. For this compound, the C=C stretching vibrations of the aromatic ring and the C-C backbone of the alkyl and furan (B31954) rings would be expected to produce strong Raman signals. acs.org

A detailed assignment of these bands would typically be confirmed by comparing the experimental spectra with theoretical results from computational methods like Density Functional Theory (DFT). koreascience.kr

Table 1: Predicted FT-IR and FT-Raman Vibrational Bands for this compound

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000-2850 | 3000-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium to Strong |

| Aliphatic C-H Bend | 1470-1370 | 1470-1370 | Medium |

| Aromatic Ether C-O Stretch | ~1250 | Weak | Strong |

| Dihydrofuran Ring Vibrations | 1150-1050 | Strong | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend | 900-800 | Medium to Weak | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for determining the connectivity and three-dimensional structure of molecules in solution. nih.gov The dihydrofuran ring of this compound is non-planar, leading to specific conformational and stereochemical properties that can be investigated using NMR, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. researchgate.net The flexibility of the five-membered ring allows for different puckered conformations, and the coupling constants between protons on C2 and C3 would be critical in defining the preferred conformation in solution. auremn.org.br

High-resolution proton (¹H or PMR) and carbon-13 (¹³C or CMR) NMR spectra provide detailed information about the chemical environment of each nucleus. While experimental spectra for this compound are not published, chemical shifts can be reliably predicted.

Proton (¹H) NMR:

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (δ 6.5-7.5 ppm). Due to the substitution pattern, they would exhibit distinct chemical shifts and coupling patterns (doublets and a doublet of doublets).

Dihydrofuran Protons: The protons on the carbons adjacent to the oxygen (C2) are expected to be the most downfield of the aliphatic protons, likely in the δ 4.0-4.5 ppm region, appearing as a triplet. pressbooks.pub The protons on C3 would be further upfield, around δ 3.0-3.5 ppm, also as a triplet, coupled to the C2 protons.

Ethyl Group Protons: The CH₂ group of the ethyl substituent, being attached to the aromatic ring, would resonate around δ 2.5-2.8 ppm as a quartet. The CH₃ group would appear further upfield, around δ 1.2-1.4 ppm, as a triplet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Aromatic Carbons: Six signals would be present in the aromatic region (δ 110-160 ppm). The carbon atom attached to the oxygen (C7a) would be the most downfield. chemicalbook.com

Dihydrofuran Carbons: The carbon atom bonded to the oxygen (C2) would appear around δ 70-75 ppm, while C3 would be significantly more shielded, appearing around δ 25-30 ppm. chemicalbook.com

Ethyl Group Carbons: The CH₂ carbon would be found around δ 28-33 ppm, and the terminal CH₃ carbon would be the most upfield signal, around δ 15-20 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position(s) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-H₂ | 4.0 - 4.5 | Triplet (t) | 70 - 75 |

| C3-H₂ | 3.0 - 3.5 | Triplet (t) | 25 - 30 |

| C4-H | 6.8 - 7.2 | Doublet (d) | 125 - 130 |

| C6-H | 6.6 - 7.0 | Doublet of Doublets (dd) | 120 - 125 |

| C7-H | 6.7 - 7.1 | Doublet (d) | 108 - 112 |

| Ethyl -CH₂- | 2.5 - 2.8 | Quartet (q) | 28 - 33 |

| Ethyl -CH₃ | 1.2 - 1.4 | Triplet (t) | 15 - 20 |

| C5, C3a, C7a | - | - | 125 - 160 (3 signals) |

Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₂O), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimental value to confirm its composition.

The fragmentation pattern in mass spectrometry provides valuable structural information. Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation. Predicted fragmentation pathways for this compound include:

Benzylic Cleavage: The most favorable fragmentation would likely be the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group to form a stable benzylic carbocation. This would result in a prominent peak at m/z [M-15]⁺. miamioh.edu

Retro-Diels-Alder (RDA)-type Cleavage: The dihydrofuran ring could undergo cleavage. Loss of ethylene (B1197577) (C₂H₄, 28 Da) from the dihydrofuran ring is a common pathway for related structures.

Formation of Benzofuran (B130515) Cation: Loss of an ethyl radical (•C₂H₅, 29 Da) followed by rearrangement could lead to a benzofuran-like cation. Fragmentation studies on related benzofuran derivatives often show complex rearrangements and eliminations of radicals. researchgate.netnih.gov

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value (Predicted) | Fragment Lost | Proposed Fragment Structure |

| [M]⁺• | - | [C₁₀H₁₂O]⁺• (Molecular Ion) |

| [M-15]⁺ | •CH₃ | [C₉H₉O]⁺ (Benzylic cation) |

| [M-28]⁺• | C₂H₄ | Ion from RDA-type cleavage of the dihydrofuran ring |

| [M-29]⁺ | •C₂H₅ | [C₈H₇O]⁺ (Loss of ethyl group) |

Integration of Experimental Spectroscopic Data with Theoretical Predictions

A definitive structural elucidation is best achieved by integrating experimental data with theoretical predictions from computational chemistry. semanticscholar.org Methods such as Density Functional Theory (DFT) are powerful tools for predicting spectroscopic properties. koreascience.kr

For this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation(s) of the molecule.

Predict Vibrational Frequencies: Calculate the theoretical IR and Raman spectra. Comparing these with experimental spectra allows for a precise assignment of each vibrational band. epa.gov

Predict NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. d-nb.infoscielo.br Comparing calculated shifts for different possible isomers or conformers with experimental data is a powerful method for structural verification. nih.govrsc.org

By correlating the predicted data with experimental findings, a highly confident and detailed picture of the molecule's structure, conformation, and electronic properties can be established. This integrated approach represents the gold standard in modern chemical characterization.

Computational and Theoretical Chemistry of 2,3 Dihydrobenzofuran

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules like 2,3-dihydrobenzofuran (B1216630) derivatives. aip.org This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying the geometries and electronic properties of medium to large-sized molecules. DFT calculations are instrumental in predicting molecular structures, vibrational frequencies, and various other molecular properties. researchgate.net

Studies on derivatives, such as chalcones linked with a 2,3-dihydrobenzofuran moiety, have utilized DFT methods, commonly employing the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional with basis sets like 6-311G(d,p), to perform calculations. researchgate.netsemanticscholar.orgresearchgate.net These computational analyses are crucial for determining the most stable molecular conformations and understanding the distribution of electrons within the molecule. semanticscholar.org

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For derivatives of 2,3-dihydrobenzofuran, DFT calculations have been used to optimize molecular structures. researchgate.net For instance, in a study of three 2,3-dihydrobenzofuran-linked chalcones, optimization was performed using the DFT/B3LYP method with the 6-311G(d,p) basis set. researchgate.net The results indicated that the molecules were non-planar in nature. researchgate.net Conformational analysis helps in identifying the most stable isomer and understanding how the molecule's shape influences its properties and interactions.

DFT calculations provide precise predictions of geometric parameters, including the lengths of bonds between atoms and the angles between those bonds. researchgate.net These parameters are fundamental to a molecule's structure and reactivity. Deviations from ideal values can indicate strain or specific electronic interactions within the molecule.

In computational studies of 2,3-dihydrobenzofuran-linked chalcones, bond lengths were calculated at the B3LYP/6-311G(d,p) level of theory. researchgate.netresearchgate.net For example, the olefinic double bond (C=C) length in one of the derivatives was found to be 1.3473 Å, while the carbonyl group (C=O) bond length was 1.2244 Å. researchgate.net These theoretical values can be compared with experimental data, where available, to validate the computational model.

Table 1: Selected Calculated Bond Lengths for a 2,3-Dihydrobenzofuran Derivative

| Bond | Bond Length (Å) |

|---|---|

| Olefinic C=C | 1.3473 |

| Carbonyl C=O | 1.2244 |

Data derived from (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (DBPP) calculated at the B3LYP/6-311G(d,p) level. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comnih.gov The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other species. youtube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). wikipedia.orgschrodinger.com This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.govirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, less stable, and more easily polarizable, indicating that charge transfer can readily occur within the molecule. semanticscholar.orgnih.govwikipedia.org

In the analysis of 2,3-dihydrobenzofuran-linked chalcones, the HOMO was found to be primarily spread over the dihydrobenzofuran ring, suggesting this is the likely site for electrophilic substitution reactions. researchgate.net The calculated HOMO, LUMO, and energy gap values for these derivatives provide insight into their electronic properties and potential bioactivity. semanticscholar.orgirjweb.com

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for 2,3-Dihydrobenzofuran Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| DBPP | -5.87 | -2.31 | 3.56 |

| DBTP | -5.79 | -2.25 | 3.54 |

| DBNPP | -6.57 | -2.19 | 4.38 |

Data obtained from DFT/B3LYP/6-311G(d,p) calculations. researchgate.net

Global Reactivity Descriptors and Chemical Behavior Prediction

Global reactivity descriptors are chemical concepts derived from DFT that help quantify the reactivity of a molecule as a whole. researchgate.net These descriptors are calculated using the energies of the frontier orbitals (HOMO and LUMO) and provide a theoretical basis for predicting chemical behavior. researchgate.net

Key global reactivity descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. nih.gov

These parameters have been calculated for 2,3-dihydrobenzofuran derivatives to understand their stability and reactivity. researchgate.net For example, in a comparative study, the derivative DBNPP was found to be the most electronegative molecule with the highest electrophilicity index. researchgate.net

Table 3: Global Reactivity Descriptors for 2,3-Dihydrobenzofuran Derivatives (in eV)

| Descriptor | DBPP | DBTP | DBNPP |

|---|---|---|---|

| Chemical Potential (μ) | -4.09 | -4.02 | -4.38 |

| Chemical Hardness (η) | 1.78 | 1.77 | 2.19 |

| Electronegativity (χ) | 4.09 | 4.02 | 4.38 |

| Electrophilicity Index (ω) | 4.69 | 4.56 | 5.41 |

Data obtained from DFT/B3LYP/6-311G(d,p) calculations. researchgate.net

Molecular Electrostatic Potential (MESP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. wolfram.com The MESP surface provides a visual representation of the charge distribution. researchgate.netsemanticscholar.org

Different colors on the MESP map indicate different potential values:

Red: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack.

Green: Regions of zero or neutral potential.

For 2,3-dihydrobenzofuran-linked chalcones, MESP analysis revealed that the most electronegative region (red) is located over the oxygen atoms, while the most electropositive region (blue) is found over the hydrogen atoms of the five-membered dihydrofuran ring. researchgate.netsemanticscholar.org This mapping helps to understand intermolecular interactions and predict how the molecule will engage with other reagents.

Thermodynamic Parameter Computations

Computational chemistry provides critical insights into the thermodynamic stability and reactivity of 2,3-dihydrobenzofuran derivatives. Methods such as Density Functional Theory (DFT) are frequently employed to calculate key thermodynamic parameters. materialsciencejournal.org These computations are essential for understanding the behavior of these compounds under various conditions.

Theoretical calculations for 2,3-dihydrobenzofuran and its substituted analogs typically involve the determination of standard thermodynamic functions, including enthalpy (H°), entropy (S°), and Gibbs free energy (G°). osti.gov These parameters are calculated at standard conditions (298.15 K and 1 atm) and are derived from vibrational frequency analysis performed on the optimized molecular geometry. The calculations help in predicting the spontaneity of reactions and the relative stability of different conformations or substituted derivatives.

For instance, studies on various 2,3-dihydrobenzofuran derivatives have utilized the B3LYP functional with a 6-311++G(d,p) basis set to compute these properties. materialsciencejournal.orgresearchgate.net The computed values for parameters such as heat capacity (Cv), entropy, and zero-point vibrational energy provide a comprehensive thermodynamic profile of the molecule. This data is invaluable for predicting chemical equilibria and reaction kinetics. acs.org

Table 1: Representative Calculated Thermodynamic Parameters for a 2,3-Dihydrobenzofuran Derivative

| Parameter | Value | Unit |

|---|---|---|

| Zero-point vibrational energy | 155.32 | kcal/mol |

| Enthalpy (H°) | -258445.33 | kcal/mol |

| Gibbs Free Energy (G°) | -258485.54 | kcal/mol |

| Entropy (S°) | 104.98 | cal/mol·K |

| Heat Capacity (Cv) | 45.15 | cal/mol·K |

Note: The values presented are representative and based on DFT calculations for 2,3-dihydrobenzofuran derivatives found in the literature. Specific values for 5-Ethyl-2,3-dihydrobenzofuran would require a dedicated computational study.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. wikipedia.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecule, providing a quantitative measure of intramolecular charge transfer (ICT). niscpr.res.in These donor-acceptor interactions are key to understanding the electronic structure and stability of 2,3-dihydrobenzofuran derivatives. orientjchem.org

Key interactions within the 2,3-dihydrobenzofuran structure include:

π → π interactions:* Delocalization between the π-orbitals of the benzene (B151609) ring.

n → σ and n → π interactions:** Delocalization involving the lone pairs (n) of the furan (B31954) oxygen atom into antibonding sigma (σ) or pi (π) orbitals of adjacent bonds.

For example, the interaction between the lone pair of the oxygen atom (n(O)) and the antibonding orbitals of adjacent C-C or C-O bonds (σ) contributes significantly to the stability of the heterocyclic ring. orientjchem.org Similarly, interactions between the π orbitals of the aromatic ring and the antibonding π orbitals lead to electron delocalization across the fused ring system.

Table 2: Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in a 2,3-Dihydrobenzofuran System

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π(C3-C4) | 20.5 | π → π |

| π(C5-C6) | π(C1-C2) | 18.2 | π → π |

| n(O7) | σ(C6-C8) | 5.8 | n → σ |

| n(O7) | σ(C1-C9) | 4.1 | n → σ |

Note: The data represents typical interactions and stabilization energies for the 2,3-dihydrobenzofuran core structure based on published NBO analyses of related compounds. Atom numbering is illustrative.

Quantum Chemical Correlation Studies of Dihydrobenzofuran Derivatives

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in establishing correlations between the electronic structure and the physicochemical properties of dihydrobenzofuran derivatives. materialsciencejournal.orgresearchgate.net These computational investigations allow for a detailed exploration of how different substituents on the 2,3-dihydrobenzofuran scaffold influence its geometry, electronic characteristics, and reactivity. nih.gov

Correlation studies often focus on Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. researchgate.net

By systematically modifying the structure, for example, by adding an ethyl group at the 5-position, researchers can compute changes in these quantum chemical descriptors. These theoretical findings can then be correlated with experimental data, such as spectroscopic measurements (IR, NMR) or observed reaction rates. materialsciencejournal.orgresearchgate.net For example, calculated vibrational frequencies from DFT studies, after appropriate scaling, show good agreement with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. orientjchem.org Similarly, calculated NMR chemical shifts can be correlated with experimental spectra to confirm molecular structures. researchgate.net

These correlation studies provide a predictive framework for designing new 2,3-dihydrobenzofuran derivatives with desired properties, bridging the gap between theoretical molecular design and practical synthesis. nih.gov

Biological Activity and Molecular Mechanisms Non Clinical Focus

In Vitro Screening for Specific Biological Activities

The 2,3-dihydrobenzofuran (B1216630) scaffold is a core component of many molecules that have been screened for a range of biological effects. These in vitro assays are crucial for identifying potential therapeutic applications by observing the compound's activity at the cellular and molecular level.

Derivatives of benzofuran (B130515) and its dihydro- form have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. For instance, a series of benzofuran-isatin conjugates showed potent and selective anti-proliferative action towards colorectal adenocarcinoma (HT29) and metastatic colorectal cancer (SW620) cell lines. nih.govnih.gov Two compounds, in particular, exhibited excellent inhibitory effects with IC₅₀ values ranging from 6.5 to 9.8 µM. nih.gov These compounds were found to induce apoptosis, or programmed cell death, in a dose-dependent manner. nih.govnih.gov

Similarly, other studies have reported the cytotoxic effects of benzodifuran derivatives on cervical adenocarcinoma (HeLa) and liver hepatocellular carcinoma (Hep-G2) cells, with proliferation inhibitions of approximately 30-40% at a 10 µM concentration. researchgate.net The anticancer activity of various benzofuran derivatives has also been confirmed against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. nih.gov

| Compound Class | Cell Line | Cancer Type | Observed Effect | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|---|

| Benzofuran-isatin conjugate (5a) | SW620, HT29 | Colorectal Cancer | Anti-proliferative, Apoptosis-inducing | 8.7 (SW620), 9.4 (HT29) | nih.gov |

| Benzofuran-isatin conjugate (5d) | SW620, HT29 | Colorectal Cancer | Anti-proliferative, Apoptosis-inducing | 6.5 (SW620), 9.8 (HT29) | nih.gov |

| Benzodifuran derivatives | HeLa, Hep-G2 | Cervical, Liver Cancer | Cytotoxic | Not specified | researchgate.net |

| Quinazolinone-Imidazolium Benzofuran | MCF-7 | Breast Cancer | Inhibited cell growth | Not specified | nih.gov |

| Chalcone (B49325) derivatives | MCF-7, A549, PC-3 | Breast, Lung, Prostate | Inhibited cell growth | ~9.2-10 | ejmo.org |

The 2,3-dihydrobenzofuran core is structurally related to potent radical-scavenging antioxidants. A notable example is 2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), which was specifically designed for antioxidant activity. nih.gov Electron spin resonance studies showed that the phenoxyl radical derived from this compound is more stable than the α-tocopheroxyl radical (from Vitamin E). nih.gov This stability is key to its antioxidant function, as it can effectively neutralize reactive oxygen species (ROS) that cause cellular damage. mdpi.com

The mechanism of action for such phenolic antioxidants involves donating a hydrogen atom from the hydroxyl (-OH) group to a free radical, thus quenching its reactivity. mdpi.com The bulky substituents often found on the benzofuran ring, such as tert-butyl groups, can enhance the stability of the resulting antioxidant radical and increase its lipophilicity, improving its efficacy within cellular membranes. nih.gov The antioxidant potential of novel benzofuran derivatives has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Antioxidant Capacity) assays, which measure the capacity to scavenge free radicals. mdpi.comdigitellinc.com

Benzofuran derivatives have been investigated for their antimicrobial potential against a spectrum of pathogens. nih.gov Studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain novel (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogues were found to be active against strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Proteus vulgaris. nih.gov

The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov The mechanism of action can vary but is often attributed to the disruption of bacterial cell walls or interference with essential cellular processes. mdpi.com The specific substitution pattern on the benzofuran ring plays a crucial role in determining the spectrum and potency of antimicrobial activity. nih.gov

| Compound Class | Bacterial Strain | Gram Type | Activity | Reference |

|---|---|---|---|---|

| Benzofuran-Benzimidazole Analogues | Bacillus subtilis | Gram-positive | Active | nih.gov |

| Benzofuran-Benzimidazole Analogues | Staphylococcus aureus | Gram-positive | Active | nih.gov |

| Benzofuran-Benzimidazole Analogues | Escherichia coli | Gram-negative | Active | nih.gov |

| Benzofuran-Benzimidazole Analogues | Proteus vulgaris | Gram-negative | Active | nih.gov |

| Helichrysum italicum Hydrosol (contains dihydrofuran derivatives) | Campylobacter jejuni | Gram-negative | Sensitive (MIC 12.5% V/V) | mdpi.com |

Derivatives of 2,3-dihydrobenzofuran have shown potent inhibitory effects on key enzymes involved in disease pathways. In the context of inflammation, certain benzofuran-3(2H)-one derivatives were found to potently inhibit the TNF-α-induced adhesion of monocytes to colon epithelial cells, a critical event in inflammatory bowel disease. nih.gov This effect was correlated with the suppression of NF-κB transcriptional activity, a central regulator of the inflammatory response. nih.gov

Furthermore, 2-phenylbenzofuran (B156813) derivatives have been identified as powerful inhibitors of α-glucosidase, an intestinal enzyme that breaks down carbohydrates into glucose. nih.gov Inhibition of this enzyme can help manage post-meal blood sugar spikes, a key strategy in treating type 2 diabetes. nih.govmdpi.com One hydroxylated 2-phenylbenzofuran compound was found to be 167 times more active than acarbose, a standard α-glucosidase inhibitor drug. nih.gov Kinetic studies revealed that the compound acts as a mixed-type inhibitor of the enzyme. nih.govipb.ac.id

Structure-Activity Relationship (SAR) Studies for 2,3-Dihydrobenzofuran Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a chemical scaffold. For 2,3-dihydrobenzofuran analogues, several key structural features have been identified that influence their cytotoxic and anti-inflammatory effects.

Halogenation : The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) can significantly enhance cytotoxic activity. nih.gov Specifically, substitution at the para position of a phenyl ring attached to the benzofuran core is often associated with increased potency, likely due to favorable hydrophobic interactions with target proteins. nih.gov

Substituents on the Ring : The type and position of substituent groups on the benzofuran ring are critical. In studies of antioxidant activity, dimethylated compounds exhibited superior performance in DPPH and ORAC assays. digitellinc.com For antiproliferative activity against breast cancer cells, increasing the lipophilicity by extending an aliphatic chain enhanced potency. digitellinc.com

Molecular Conjugation : Fusing the benzofuran scaffold with other biologically active moieties, such as isatin (B1672199) or quinazolinone, has proven to be an effective strategy for creating potent anticancer agents. nih.govnih.gov The specific linker used to connect the two parts of the molecule also influences the final activity.

In Silico Prediction of Biological Activity and Metabolic Pathways

Computational, or in silico, methods are increasingly used to predict the biological activity and metabolic fate of new chemical entities before they are synthesized. nih.gov For 2,3-dihydrobenzofuran derivatives, molecular docking has been a valuable tool.

Molecular docking simulations have been used to predict how these compounds bind to the active sites of target enzymes. For example, docking studies of 2-phenylbenzofuran derivatives with α-glucosidase helped to elucidate the binding interactions responsible for the observed potent inhibition. nih.gov Similarly, in silico screening of benzothiazine-N-arylacetamides against α-glucosidase showed good correlation with in vitro results, with potent inhibitors exhibiting excellent binding interactions with key amino acid residues in the enzyme's active site. mdpi.comresearchgate.net These computational models help rationalize SAR data and guide the design of more potent and selective inhibitors. researchgate.net

Pharmacophore Modeling and Molecular Docking for Target Interaction

Pharmacophore modeling and molecular docking are powerful computational techniques used in drug discovery to predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov Molecular docking, on the other hand, simulates the binding of a molecule into the active site of a target protein, predicting its orientation and affinity. nih.gov

As of the latest available research, no specific pharmacophore modeling or molecular docking studies have been published for the compound 5-Ethyl-2,3-dihydrobenzofuran .

Computational studies are prevalent for the broader class of benzofuran and 2,3-dihydrobenzofuran derivatives, exploring their potential interactions with various biological targets. For instance, different substituted 2,3-dihydrobenzofuran derivatives have been investigated as potential inhibitors for enzymes like phosphodiesterase 1B (PDE1B). rsc.org Such studies help in understanding the structure-activity relationships within a class of compounds and in designing new molecules with potentially higher affinity and selectivity for a specific target. rsc.org However, without dedicated studies on this compound, its specific binding modes and potential biological targets remain uncharacterized through these computational methods.

Natural Occurrence and Biosynthesis Pathways of 2,3-Dihydrobenzofuran Scaffolds in Organisms

The 2,3-dihydrobenzofuran scaffold is a core structural motif present in a wide array of naturally occurring compounds isolated from various organisms, particularly plants and fungi. frontiersin.orgeurjchem.com These compounds are classified into different families of natural products, including neolignans, isoflavonoids (specifically pterocarpans), and other related phenylpropanoids. frontiersin.orgnih.gov The biosynthesis of this heterocyclic ring system is complex and follows distinct pathways depending on the class of the final natural product.

Two primary biosynthetic pathways lead to the formation of the 2,3-dihydrobenzofuran ring system in nature: the oxidative coupling of phenylpropanoid units to form neolignans and the cyclization of isoflavonoid (B1168493) precursors to form pterocarpans.

Biosynthesis of Dihydrobenzofuran Neolignans: Dihydrobenzofuran neolignans are formed by the oxidative coupling of two C6-C3 phenylpropanoid units. scielo.brresearchgate.net This process mimics what can be achieved in synthetic chemistry. In plants, the biosynthesis is an enzyme-mediated process. For example, the dimerization of precursors like ferulic acid or coniferyl alcohol derivatives can be catalyzed by peroxidases. nih.govscielo.br This enzymatic reaction generates radical intermediates that then couple to form the characteristic C8–C5′ and C7–O4′ bonds, resulting in the formation of the 2,3-dihydrobenzofuran ring. scielo.br

Biosynthesis of Pterocarpans (Isoflavonoids): Pterocarpans are a major class of isoflavonoids that contain a 2,3-dihydrobenzofuran moiety as part of their tetracyclic structure. They are primarily found in leguminous plants and often act as phytoalexins, compounds produced by plants in response to pathogen attack. frontiersin.orgnih.gov Their biosynthesis is a branch of the general isoflavonoid pathway. nih.govkegg.jp

The key steps leading to the pterocarpan (B192222) scaffold are:

Formation of an Isoflavone (B191592) Precursor: The pathway starts from an isoflavone, which is synthesized from a chalcone precursor by the action of isoflavone synthase. nih.gov

Reduction to Isoflavanone and Isoflavanol: The isoflavone undergoes a series of reduction steps, catalyzed by enzymes like isoflavone reductase, to form a 2'-hydroxyisoflavanol intermediate. nih.govfrontiersin.org

Cyclization to form the Dihydrofuran Ring: The final and crucial step is an intramolecular cyclization of the 2'-hydroxyisoflavanol. This dehydration reaction, which forms the dihydrofuran ring, is catalyzed by an enzyme known as pterocarpan synthase (PTS) or 2'-hydroxyisoflavanol dehydratase. nih.govnih.gov This enzyme has been identified as a dirigent domain-containing protein, which plays a critical role in controlling the stereochemistry of the final pterocarpan molecule. nih.govnih.gov

The table below summarizes the key precursors and enzyme classes involved in the formation of the 2,3-dihydrobenzofuran scaffold in these two major pathways.

| Pathway | Precursor Class | Key Intermediate(s) | Key Enzyme Class(es) | Resulting Scaffold Class |

|---|---|---|---|---|

| Neolignan Biosynthesis | Phenylpropanoids (C6-C3) | Ferulic acid, Coniferyl alcohol | Peroxidases | Dihydrobenzofuran Neolignans |

| Isoflavonoid Biosynthesis | Isoflavonoids (C6-C3-C6) | 2'-Hydroxyisoflavanol | Pterocarpan Synthase (Dirigent Protein) | Pterocarpans |

Isolation from Plant and Microbial Extracts

The 2,3-dihydrobenzofuran structural motif is found in numerous compounds that have been successfully isolated from a variety of natural sources, including higher plants and microorganisms such as fungi.

Isolation from Plant Sources: The simple parent compound, 2,3-dihydrobenzofuran , has been identified and isolated from cell cultures of Ageratina pichinchensis, a plant from the Asteraceae family. unesp.br In one study, production of the compound was stimulated by photoperiod and was successfully scaled up using an airlift bioreactor, yielding up to 903.02 µg/g of dry weight from the biomass. unesp.br

More complex derivatives are frequently isolated. For example, two dihydrobenzofuran derivatives of licochalcone A were isolated as trace metabolites from the roots of Glycyrrhiza inflata (Fabaceae). nih.gov These compounds feature the 2,3-dihydrobenzofuran core linked to a retrochalcone structure. nih.gov Other notable natural products containing this scaffold include Rocaglamide, which is isolated from plants of the genus Aglaia, and is known for its potent biological activities. nih.gov

Isolation from Microbial Sources: Fungi are also a source of natural products containing the 2,3-dihydrobenzofuran scaffold. A study on the mangrove-derived fungus Eurotium rubrum MA-150 led to the isolation of several benzofuranone derivatives. kegg.jp While these were 2-benzofuran-1(3H)-one derivatives, their isolation highlights the capability of fungi to produce related heterocyclic structures. Furaquinocin A, another example of a natural product with a 2,3-dihydrobenzofuran core, is also of microbial origin. nih.gov

The table below provides examples of organisms from which 2,3-dihydrobenzofuran and its derivatives have been isolated.

| Organism Type | Species | Compound/Derivative Class |

|---|---|---|

| Plant | Ageratina pichinchensis (Cell Culture) | 2,3-Dihydrobenzofuran |

| Plant | Glycyrrhiza inflata | Licochalcone A Dihydrofuran Derivatives |

| Plant | Aglaia sp. | Rocaglamide |

| Fungus | Eurotium rubrum MA-150 | Benzofuranone Derivatives |

| Microbe | Not Specified | Furaquinocin A |

Applications in Advanced Materials and Agrochemical Research

Role of 2,3-Dihydrobenzofuran (B1216630) Derivatives in Materials Science

The rigid, heterocyclic structure of 2,3-dihydrobenzofuran makes it a valuable component in materials science. Derivatives of this compound are integral to the synthesis of various organic materials where specific electronic, thermal, or mechanical properties are desired. ucc.ieorganic-chemistry.org

Cross-linking is a critical process in polymer chemistry that enhances the thermal stability and mechanical properties of materials. While direct use of 5-Ethyl-2,3-dihydrobenzofuran in cross-linking is not extensively documented, related benzofuran (B130515) structures are utilized in creating cross-linked polymers. For instance, polymers incorporating benzofuran units, such as Poly(benzofuran-co-arylacetic acid), can be cross-linked with diamines. mdpi.com This process involves the reaction of lactone groups within the polymer backbone with amine linkers, forming strong covalent bonds that connect the polymer chains. mdpi.com This transformation of intermolecular van der Waals forces into intramolecular covalent bonds significantly improves the material's heat conduction capabilities. mdpi.com Such strategies demonstrate the potential of the benzofuran scaffold in developing high-performance polymers with enhanced thermal conductivity, suitable for applications like heat exchangers. mdpi.com

Table 1: Impact of Cross-linking on Polymer Properties

This table illustrates the effects of cross-linking on a benzofuran-containing polymer as described in the research.

| Property | Before Cross-linking (PBAAA) | After Cross-linking (with Diamines) | Reference |

| Bonding | Intermolecular van der Waals forces | Intramolecular covalent bonds | mdpi.com |

| Thermal Stability | Stable up to 300 °C | Decomposition starts at 160 °C | mdpi.com |

| Heat Conduction | Lower | Increased due to covalent network | mdpi.com |

Employment in Agrochemical Research

The 2,3-dihydrobenzofuran framework is a prevalent core scaffold in the development of modern agrochemicals. ucc.ieorganic-chemistry.org Research has demonstrated the potential of its derivatives as effective insecticidal and herbicidal agents.

Patents have been filed for dihydrobenzofuran derivatives specifically designed as insecticidal compounds, highlighting their importance in crop protection. google.comgoogle.com Studies have focused on synthesizing and evaluating these compounds for their insect antifeedant activities against common agricultural pests like the common cutworm (Spodoptera litura) and the diamondback moth (Plutella xylostella). nih.gov The biological activity often varies depending on the specific structural features of the dihydrobenzofuran derivative. nih.gov For example, certain acetophenone-type dihydrobenzofurans have shown strong antifeedant properties. nih.gov This line of research aims to develop new, effective, and potentially more environmentally benign pesticides.

Catalytic Applications of Dihydrobenzofuran-Derived Ligands and Compounds

In the field of catalysis, derivatives of the closely related dibenzofuran (B1670420) are emerging as valuable scaffolds for designing advanced catalytic systems. nbinno.com Their rigid structure and the ability to be functionalized with various coordinating atoms make them ideal for creating metal-ligand complexes with tailored catalytic activities. nbinno.com These ligands can coordinate with a variety of transition metals, including rhodium and palladium. nbinno.com

The specific coordination environment provided by the dibenzofuran-based ligand plays a critical role in determining the performance of the catalyst, influencing both its activity and selectivity in important organic transformations such as C-H activation and cross-coupling reactions. nbinno.com For example, rhodium-catalyzed reactions are frequently used for the synthesis of complex dihydrobenzofuran derivatives themselves, often proceeding under mild conditions with high yields. rsc.orgacs.orgnih.gov Similarly, palladium-catalyzed reactions, such as the Heck coupling, are reliable methods for constructing the dihydrobenzofuran skeleton, benefiting from the catalyst's thermal stability and selectivity. rsc.orgnih.govacs.org The development of novel ligands based on these heterocyclic structures is a key area of research for creating more efficient and selective catalysts for chemical synthesis. nbinno.com

Table 2: Transition Metals Used in Catalytic Synthesis of Dihydrobenzofurans

This table summarizes key transition metals and their roles in the synthesis of 2,3-dihydrobenzofuran derivatives based on cited research.

| Metal Catalyst | Type of Reaction / Role | Key Features | Reference(s) |

| Rhodium (Rh) | C-H Activation, [3+2] Annulation | Mild reaction conditions, High yields, Regio- and stereo-control | organic-chemistry.orgrsc.orgnih.gov |

| Palladium (Pd) | Heck Coupling, Annulation, Aminocarbonylation | Thermally stable, High selectivity, Diverse functional group tolerance | rsc.orgnih.govacs.org |

| Copper (Cu) | Intramolecular Reactions, Radical Formation | Inexpensive, Active, Versatile oxidation states | rsc.orgnih.gov |

| Nickel (Ni) | Reductive Heck Coupling | Synthesis of asymmetric derivatives, Creation of quaternary stereocenters | rsc.orgnih.gov |

| Iridium (Ir) | Intramolecular Cycloaddition | C-H bond cycloaddition | rsc.orgnih.gov |

Potential in Specialty Chemical Synthesis

The 2,3-dihydrobenzofuran scaffold is a cornerstone in the synthesis of specialty chemicals, including a vast number of biologically active compounds and natural products. researchgate.netacs.org Its versatility allows for the construction of complex, multi-functionalized molecules through a wide range of synthetic methodologies. researchgate.net

Organic chemists have developed numerous innovative and efficient pathways to construct and modify the dihydrobenzofuran nucleus. rsc.orgnih.gov These methods include transition-metal-catalyzed reactions (using palladium, rhodium, copper, and nickel), which enable precise control over the formation of new chemical bonds. organic-chemistry.orgrsc.orgnih.govacs.org Other strategies involve photocatalytic reactions, organocatalyzed processes, and metal-free annulation reactions. rsc.org The ability to synthesize diverse libraries of compounds based on the 2,3-dihydrobenzofuran core is of significant interest in medicinal chemistry and drug discovery, where structural variations can lead to highly specific biological activities. researchgate.netacs.org The ongoing development of novel synthetic routes underscores the importance of this scaffold as a versatile tool for creating high-value, specialized chemical entities. nbinno.comrsc.org

Analytical Methodologies and Detection Techniques for 2,3 Dihydrobenzofuran Compounds

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 2,3-dihydrobenzofuran (B1216630) derivatives due to its high resolution, sensitivity, and versatility. Method development and validation are critical steps to ensure that the analytical data generated is accurate, reliable, and reproducible.

Determination of Related Substances and Impurities

The determination of related substances and impurities is a critical aspect of quality control for any chemical compound. HPLC is the most widely used technique for this purpose, offering the necessary resolution to separate the main compound from its potential impurities, which may include starting materials, by-products, or degradation products.

A typical HPLC method for impurity profiling of a 2,3-dihydrobenzofuran derivative like 5-Ethyl-2,3-dihydrobenzofuran would involve a reversed-phase column, often a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. A gradient elution is commonly employed to ensure the separation of compounds with a wide range of polarities. Detection is typically performed using a UV detector at a wavelength where the main compound and its impurities exhibit significant absorbance.

Method validation, following ICH guidelines, would include assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Table 1: Illustrative HPLC Parameters for Impurity Determination of 2,3-Dihydrobenzofuran Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate Buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

Chiral Derivatization for Enantiomer Separation

Many 2,3-dihydrobenzofuran derivatives, including potentially this compound if substituted at a chiral center, can exist as enantiomers. The separation of these stereoisomers is crucial as they can exhibit different biological activities. Chiral HPLC is the primary method for enantiomeric separation.

One approach is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds. The enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and thus separation.

An alternative, indirect method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column. chiralpedia.com

Research on the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has demonstrated the use of chiral HPLC for determining the enantiomeric ratio of the products. nih.gov For instance, the separation of enantiomers of various 1-(3-substituted-2,3-dihydrobenzofuran-3-yl)propan-2-one derivatives was achieved using chiral columns. acs.org

Table 2: Examples of Chiral HPLC Conditions for Separation of 2,3-Dihydrobenzofuran Derivatives acs.org

| Compound | Chiral Column | Mobile Phase | Flow Rate | Temperature |

| (R)-1-(3,6-Dimethyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | Daicel Chiralcel IC | 5% iPrOH in Hexane | 1.0 mL/min | 25 °C |

| (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | Daicel Chiralcel OJ-3 | 5% iPrOH in Hexane | 1.0 mL/min | 30 °C |

| (R)-1-(3-Methyl-5-nitro-2,3-dihydrobenzofuran-3-yl)propan-2-one | Daicel Chiralcel OJ-3 | 20% iPrOH in Hexane | 1.0 mL/min | 25 °C |

Spectrophotometric Method Development

UV-Visible spectrophotometry is a valuable tool for the quantitative analysis of compounds that possess a chromophore. The benzofuran (B130515) ring system in 2,3-dihydrobenzofuran derivatives absorbs UV radiation, making this technique suitable for their determination. The development of a spectrophotometric method involves selecting a suitable solvent in which the compound is stable and transparent in the measurement region, and determining the wavelength of maximum absorbance (λmax).

The UV-Vis absorption spectra of benzofuran derivatives typically exhibit two main absorption bands. researchgate.net For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. While specific spectrophotometric methods for this compound are not extensively detailed in the literature, the general principles are applicable. Theoretical studies using density functional theory (DFT) have been employed to calculate and interpret the UV-Vis absorption spectra of 2,3-dihydrobenzofuran linked chalcones, showing good agreement between observed and theoretical results. semanticscholar.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in synthetic organic chemistry to monitor the progress of reactions and to aid in the development of purification methods. nih.gov In the synthesis of this compound and its analogs, TLC can be used to track the consumption of starting materials and the formation of the product. scielo.org.za

A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel) alongside the starting material(s). The plate is then developed in a suitable solvent system (mobile phase). The separated spots are visualized, often under UV light, as benzofuran derivatives are typically UV-active. The progress of the reaction is determined by the disappearance of the starting material spot and the appearance and intensification of the product spot. nih.gov

The retention factor (Rf) values obtained from TLC are invaluable for determining the optimal solvent system for purification by column chromatography. semanticscholar.org For instance, in the synthesis of functionalized dihydrobenzofurans, TLC analysis was used to monitor the consumption of the substrate and the diaryliodonium salt intermediate. nih.gov

Table 3: General Procedure for TLC Monitoring of a 2,3-Dihydrobenzofuran Synthesis

| Step | Description |

| 1. Plate Preparation | A line is drawn with a pencil about 1 cm from the bottom of a silica gel TLC plate. |

| 2. Spotting | Using a capillary tube, small spots of the starting material and the reaction mixture are applied to the line. |

| 3. Development | The plate is placed in a sealed chamber containing a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate). The eluent is allowed to travel up the plate by capillary action. |

| 4. Visualization | The plate is removed from the chamber, the solvent front is marked, and the plate is dried. The spots are then visualized, typically under a UV lamp. |

| 5. Interpretation | The relative positions of the spots (Rf values) are used to assess the progress of the reaction. |

Advanced Separation and Purification Techniques for Dihydrobenzofuran Derivatives

For the isolation and purification of 2,3-dihydrobenzofuran derivatives on a larger scale or when high purity is required, more advanced separation techniques are employed.